benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that features a unique structure combining a benzyl ester, pyrrole, and thieno[2,3-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrole ring through a cyclization reaction. The final step often involves esterification to introduce the benzyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
Benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are being investigated, including its role as an inhibitor or modulator of specific biological pathways.
Industry: In materials science, the compound is studied for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share the pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Indole Derivatives: Indoles are another class of nitrogen-containing heterocycles with significant biological activity.
Uniqueness
Benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its thieno[2,3-b]pyridine core, combined with the pyrrole ring and benzyl ester, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C21H18N2O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
benzyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C21H18N2O2S/c1-14-12-15(2)22-20-17(14)18(23-10-6-7-11-23)19(26-20)21(24)25-13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3 |
InChI Key |
YFWUSZNIKJXTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OCC3=CC=CC=C3)N4C=CC=C4)C |
Origin of Product |
United States |
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